

An In-depth Technical Guide on the Thermochemical Data of Octanedinitrile

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Compound of Interest

Compound Name: Octanedinitrile

Cat. No.: B1195947

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the request for comprehensive thermochemical data on **octanedinitrile**. An extensive search of scientific literature and databases has revealed a significant lack of experimentally determined thermochemical properties specifically for **octanedinitrile** ($C_8H_{12}N_2$).

In light of this data gap, this guide provides a detailed overview of the available thermochemical data for the structurally related compound, octanenitrile ($C_8H_{15}N$). This information is intended to serve as a valuable reference point until specific data for **octanedinitrile** becomes available. Furthermore, this guide outlines the general experimental protocols used to determine such thermochemical data for organic compounds.

Thermochemical Data for Octanenitrile (Surrogate Compound)

The following table summarizes the available quantitative thermochemical data for octanenitrile. These values have been compiled from various sources and are presented here for comparative purposes.

Thermochemical Property	Symbol	Value	Units	Phase	Reference
Standard Enthalpy of Formation (Gas)	$\Delta_f H^\circ_{\text{gas}}$	-50.6 ± 1.5	kJ/mol	Gas	[1]
Standard Liquid Enthalpy of Combustion	$\Delta_c H^\circ_{\text{liquid}}$	Not explicitly quantified in search	kJ/mol	Liquid	[2]
Ideal Gas Heat Capacity	$C_{p,\text{gas}}$	Data available as a function of T	J/mol·K	Gas	[3]
Enthalpy of Vaporization at Standard Cond.	$\Delta_{\text{vap}} H^\circ$	Not explicitly quantified in search	kJ/mol	-	[2]
Enthalpy of Fusion at Standard Cond.	$\Delta_{\text{fus}} H^\circ$	Not explicitly quantified in search	kJ/mol	-	[2]
Ideal Gas Entropy	S°_{gas}	Data available as a function of T&P	J/mol·K	Gas	[3]

Experimental Protocols for Determining Thermochemical Data

The determination of the thermochemical properties of a compound like **octanedinitrile** involves precise calorimetric and analytical techniques. The following are generalized experimental protocols for key measurements.

Determination of the Standard Enthalpy of Combustion ($\Delta_c H^\circ$)

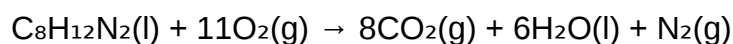
The standard enthalpy of combustion is a fundamental thermochemical property determined using a bomb calorimeter.

Methodology:

- **Sample Preparation:** A precisely weighed sample of the substance (e.g., **octanedinitrile**) is placed in a crucible within a high-pressure vessel, the "bomb." A known amount of a combustible material with a well-characterized enthalpy of combustion, such as benzoic acid, is often used for calibration.
- **Oxygenation:** The bomb is sealed and pressurized with a large excess of pure oxygen.
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
- **Ignition:** The sample is ignited electrically. The combustion of the compound releases heat, which is transferred to the surrounding water and the calorimeter, causing a temperature rise.
- **Temperature Measurement:** The temperature change of the calorimeter system is carefully recorded until it reaches a maximum and then begins to cool.
- **Calculation:** The heat capacity of the calorimeter is determined by calibrating with a substance of known enthalpy of combustion. The heat released by the combustion of the sample is then calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of combustion is then determined on a molar basis.

Determination of the Standard Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation can be calculated from the standard enthalpy of combustion using Hess's Law. For an organic compound like **octanedinitrile** ($C_8H_{12}N_2$), the combustion reaction is:



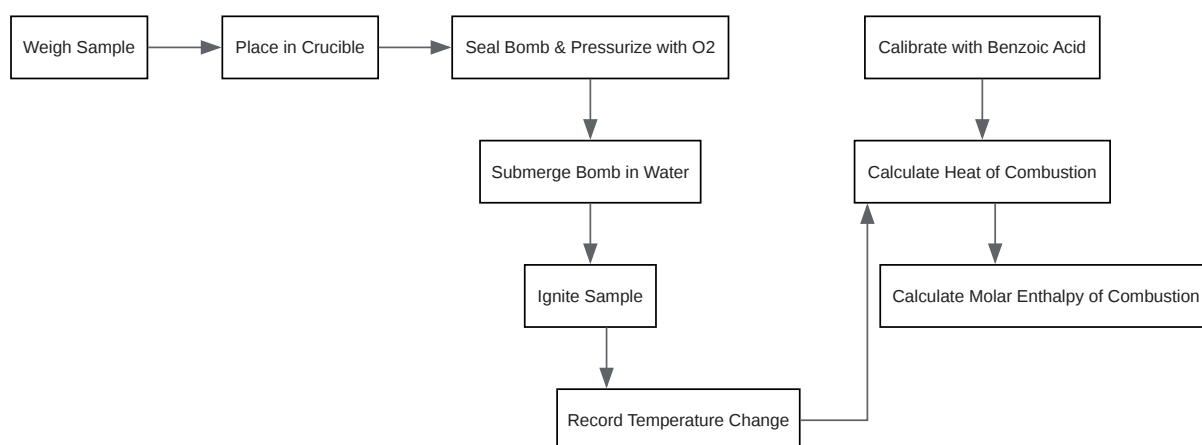
The standard enthalpy of formation is calculated as follows:

$$\Delta_f H^\circ(\text{C}_8\text{H}_{12}\text{N}_2, \text{l}) = [8 * \Delta_f H^\circ(\text{CO}_2, \text{g}) + 6 * \Delta_f H^\circ(\text{H}_2\text{O}, \text{l})] - \Delta_c H^\circ(\text{C}_8\text{H}_{12}\text{N}_2, \text{l})$$

The standard enthalpies of formation for $\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$ are well-established values.

Visualizations

The following diagram illustrates a generalized experimental workflow for determining the standard enthalpy of combustion of a liquid organic compound.



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Caption: Workflow for Enthalpy of Combustion Determination.

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